molecular formula C11H10N2O B114763 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 152193-85-6

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B114763
CAS No.: 152193-85-6
M. Wt: 186.21 g/mol
InChI Key: KRRWBFJXTNMYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a fused ring system that includes both pyrazine and indole moieties, making it a versatile scaffold for the development of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one can be achieved through several methods. One notable approach involves the intramolecular aza-Michael addition of readily available α,β-unsaturated esters. This reaction is catalyzed by a range of organic and inorganic bases (5-10 mol%), allowing for a fast (30 min) and regioselective ring-closing reaction under simple operational conditions . Another efficient method employs a domino Michael/intramolecular nucleophilic substitution pathway using potassium hydroxide in dichloromethane. This approach utilizes various substituted vinyl selenones and 1H-indole-2-carboxamides or 1H-pyrrole-2-carboxamides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of readily available starting materials and mild reaction conditions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one

The synthesis of this compound has been achieved through various methodologies. A notable approach involves the reaction of indole derivatives with α-amino acids under basic conditions, leading to the formation of polysubstituted pyrazino[1,2-a]indol-4(1H)-ones. The reaction mechanism typically includes a Michael-type addition followed by intramolecular cyclization, which has shown to yield high purity and yield of the target compounds .

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer properties. Research indicates that derivatives of this compound can act as inhibitors of myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in the survival of cancer cells. In vivo studies have shown that these inhibitors can lead to substantial tumor growth inhibition in various cancer models, including hematological malignancies and solid tumors .

Table 1: In Vivo Efficacy of Mcl-1 Inhibitors

CompoundTumor ModelDose (mg/kg)Tumor Growth Inhibition (%)
Compound 9AMO-1 Xenograft10060
Compound 9MV-4-11 Disseminated75Significant Reduction

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. It has been shown to interact with adenosine receptors, which are implicated in neuroprotection and modulation of neuroinflammation. These interactions suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-Allergenic and Anti-Viral Activities

Research indicates that derivatives of this compound exhibit anti-allergenic properties by inhibiting histamine release from mast cells. Additionally, certain analogs have shown promising anti-viral activities against various viral strains, highlighting their potential use in antiviral therapies .

Case Study 1: Mcl-1 Inhibitor Development

A recent study focused on developing a series of Mcl-1 inhibitors derived from this compound. The study reported that one specific derivative exhibited an IC50 value of 120 nM against Mcl-1 and demonstrated significant tumor growth inhibition in xenograft models when administered at appropriate doses over a defined period .

Case Study 2: Neuroprotective Applications

Another investigation evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced cell death and inflammation markers, suggesting its potential utility as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit caspase-3, a cysteine-dependent aspartyl protease involved in apoptosis. This inhibition can attenuate cell damage after ischemic events, suggesting potential neuroprotective effects . The compound’s antifungal and antihistaminergic activities are likely mediated through interactions with specific receptors and enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific combination of pyrazine and indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel pharmacologically active compounds with diverse biological activities.

Biological Activity

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions using various precursors. A notable method includes the reaction of amino acid methyl esters with readily available indole derivatives under specific conditions, which yield the desired product with moderate to high efficiency. For instance, one study reported yields of up to 73% for specific derivatives of this compound .

Table 1: Synthesis Overview

Reaction TypeConditionsYield (%)
Amino acid methyl ester + IndoleK2CO3 in MeCN at 120 °C51
N-acylation followed by cyclizationStereospecific conditionsVariable

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. These compounds have shown promising results in various pharmacological assays.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, they have been shown to inhibit tumor cell proliferation in various cancer lines, including breast and pancreatic cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

  • Case Study : A derivative of this compound demonstrated an IC50 value of 33 nM against mutant EGFR/BRAF pathways in cancer cell lines, indicating potent antiproliferative effects .

Neuropsychiatric Effects

In addition to anticancer properties, these compounds have been investigated for their neuropsychiatric effects. They interact with neurotransmitter receptors such as melatonin and adenosine receptors, suggesting potential applications in treating mood disorders and sleep disturbances.

The biological activity of this compound is attributed to its ability to modulate various cellular pathways:

  • Inhibition of Kinases : Some studies highlight the compound's role as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Interaction : The ability to bind to melatonin and adenosine receptors suggests a mechanism for neuropsychiatric effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, and what methodologies are commonly employed?

The primary synthetic approach involves a cascade addition reaction using vinyl selenone and substituted indole-amides under eco-friendly conditions, achieving yields >85% . Alternative routes include cyclization reactions with Grignard reagents, as demonstrated in related pyrrolo[1,2-a]pyrazine derivatives, where substituents on the indole ring (e.g., alkyl, aryl) are introduced via nucleophilic addition . Solvent selection (e.g., THF, DCM) and temperature control (0°C to room temperature) are critical for optimizing reaction efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural elucidation relies on ¹H/¹³C NMR spectroscopy to confirm regiochemistry and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%) . For ambiguous cases, X-ray crystallography resolves stereochemical assignments, as seen in analogous indole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthetic yield and selectivity for this compound?

Implement a factorial experimental design to evaluate variables such as:

  • Substituent effects : Electron-withdrawing/donating groups on indole-amides (e.g., nitro, methoxy) alter reaction kinetics and regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization rates compared to THF .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can improve enantioselectivity in asymmetric syntheses . Monitor progress via TLC and HPLC, isolating intermediates to identify rate-limiting steps .

Q. How should contradictions in spectroscopic or analytical data during characterization be addressed?

  • NMR discrepancies : Use 2D NMR techniques (COSY, HSQC) to resolve signal overlaps or confirm coupling patterns .
  • Elemental analysis mismatches : Repurify via column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization .
  • HRMS anomalies : Verify ionization methods (ESI vs. EI) and recalibrate instrumentation to rule out adduct formation .

Q. What strategies are effective for modifying the core structure to study structure-activity relationships (SAR) in biological assays?

  • Functionalization : Introduce phosphonate or sulfonyl groups at the 1-position to enhance bioactivity, as demonstrated in pyrrolo[1,2-a]pyrazine derivatives .
  • Heteroatom substitution : Replace the pyrazine oxygen with sulfur to modulate electronic properties and binding affinity .
  • Ring expansion : Synthesize diazepino-fused analogs (e.g., 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines) to explore conformational flexibility . Validate modifications via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking studies .

Q. What are the challenges in scaling up laboratory-scale syntheses, and how can they be mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow purification for higher throughput .
  • Byproduct formation : Optimize stoichiometry (e.g., Grignard reagent equivalents) and reaction time to minimize dimerization or overalkylation .
  • Solvent recovery : Use green solvents (e.g., ethanol, water) or solvent-free conditions to align with sustainability goals .

Q. Methodological Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Standardize reagents : Use freshly distilled solvents and rigorously dry starting materials to prevent hydrolysis .
  • Document reaction parameters : Record exact temperatures, stirring rates, and moisture levels (e.g., under nitrogen/argon) .
  • Cross-validate data : Compare NMR and HRMS results with published spectra in databases like NIST Chemistry WebBook .

Q. What computational tools are recommended for predicting reactivity or modeling derivatives?

  • DFT calculations : Use Gaussian or ORCA to predict transition states and regioselectivity in cyclization steps .
  • Molecular docking : Employ AutoDock Vina or MOE to screen derivatives against target proteins (e.g., kinases) .
  • SAR databases : Leverage the RCSB Protein Data Bank to identify structural motifs in bioactive analogs .

Properties

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h1-4,7H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRWBFJXTNMYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565536
Record name 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152193-85-6
Record name 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the acid derivative of formula (VII) (57 mg, 0.2 mmol, 2 eq), DIPEA (0.068 ml, 0.39 mmol, 4 eq.), PyBOP (102.75 mg, 0.2 mmol, 2 eq.) in dry DMA (2.0 ml) was stirred for 30 min then was added to resin of example 6 (0.1 mmol, 1 eq.) and the final suspension was shaken for 20 h at 25° C. The resin was washed sequentially with DMF (1 ml), DCM (1 ml), DMF (1 ml), DCM (1 ml), MeOH (1 ml), water (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), DCM (1 ml), MeOH (1 ml), MTBE (1 ml, 2 cycles) and then air dried.
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.068 mL
Type
reactant
Reaction Step One
Name
Quantity
102.75 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resin
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
final suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 3.47 g dry weight), 102a (8.00 g, 35.0 mmol), 12% hydrochloric acid (17.5 mL, 70 mmol), ethyl acetate (150 mL) and ethanol (100 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 6 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (10.0 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×50 mL), and the combined filtrates were concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate (400 mL) and 10% aqueous potassium carbonate (300 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was triturated with ethanol (5 mL) to afford a 70% yield (4.57 g) of 102b as an off-white solid: mp 228-230° C.; 1H NMR (300 MHz, CDCl3) d 7.73 (d, 1H, J=8.1 Hz), 7.34 (m, 3H), 7.18 (m, 1H), 6.75 (br s, 1H), 4.29 (t, 2H, J=5.4 Hz), 3.84 (m, 2H); MS (ESI+) m/z 187.1 (M+H).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.